molecular formula C20H27F2N3O2 B7545588 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B7545588
M. Wt: 379.4 g/mol
InChI Key: HWWOLLSBXAHMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD9291 and belongs to the class of third-generation epidermal growth factor receptor (EGFR) inhibitors. AZD9291 is currently being investigated for the treatment of non-small cell lung cancer (NSCLC) that is resistant to first-line EGFR inhibitors.

Mechanism of Action

AZD9291 works by irreversibly binding to the mutated form of the 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide protein, which is responsible for the growth and survival of cancer cells. This binding prevents the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide activity, AZD9291 induces apoptosis (programmed cell death) in cancer cells, leading to tumor shrinkage.
Biochemical and Physiological Effects:
AZD9291 has been shown to have selective activity against mutated 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, with minimal inhibition of wild-type 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide. This selectivity is important in reducing the risk of side effects associated with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibition, such as skin rash and diarrhea. AZD9291 has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.

Advantages and Limitations for Lab Experiments

AZD9291 has several advantages for use in laboratory experiments. The compound has a high degree of potency and selectivity against mutated 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, making it a valuable tool for studying the role of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide in cancer development and progression. However, one limitation of AZD9291 is its irreversible binding to 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, which can make it difficult to study the effects of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibition on cell signaling pathways.

Future Directions

There are several future directions for the research and development of AZD9291. One area of focus is the identification of biomarkers that can predict response to AZD9291 therapy. Another area of interest is the combination of AZD9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, the development of second-generation 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibitors with improved selectivity and potency is an active area of research.

Synthesis Methods

The synthesis of AZD9291 involves a multistep process that includes the use of several reagents and catalysts. The starting material for the synthesis is 2,5-difluoroaniline, which undergoes a series of reactions to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer.

Scientific Research Applications

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown promising results in patients with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide-mutated NSCLC that has become resistant to first-line 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibitors. In a phase I clinical trial, AZD9291 demonstrated an overall response rate of 51% in patients with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide T790M mutation-positive NSCLC. The compound has also been shown to have a favorable safety profile with minimal side effects.

properties

IUPAC Name

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O2/c21-16-5-6-17(22)18(13-16)23-19(26)14-24-11-7-15(8-12-24)20(27)25-9-3-1-2-4-10-25/h5-6,13,15H,1-4,7-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOLLSBXAHMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.